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Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in

regulating the endocannabinoid system by degrading signaling lipids like anandamide (AEA).[1]

[2] Inhibition of FAAH elevates the levels of these endogenous lipids, which can produce

analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the adverse side

effects associated with direct cannabinoid receptor agonists.[1][3] This makes FAAH a

significant therapeutic target for various central nervous system (CNS) disorders.[1]

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in drug

development to confirm target engagement and determine the relationship between drug

dosage, plasma concentration, and target occupancy in the brain.[4] [11C]MK-3168 is a potent,

reversible, and selective PET tracer developed for imaging FAAH in the brain.[3][5][6] This

application note provides detailed protocols for utilizing [11C]MK-3168 to measure the in vivo

occupancy of the FAAH enzyme by novel therapeutic inhibitors in both preclinical and clinical

research settings.

FAAH Signaling Pathway
FAAH terminates the signaling of N-arachidonoylethanolamine (anandamide, AEA) by

hydrolyzing it into arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the concentration

and duration of action of AEA at cannabinoid receptors (CB1 and CB2) are increased,

potentiating the natural signaling pathway.[2][7]
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Caption: FAAH signaling and point of inhibition.

Quantitative Data Summary
The following tables summarize the key properties of the [11C]MK-3168 tracer and provide

example data from a study measuring FAAH occupancy by a novel inhibitor, JNJ-42165279.[8]

Table 1: Properties of the FAAH PET Tracer [11C]MK-3168

Property Description Reference

Target
Fatty Acid Amide
Hydrolase (FAAH)

[5]

Tracer Type Reversible, selective inhibitor [4][9]

Radionuclide Carbon-11 (11C) [5]

Human FAAH Potency (IC90) 5.5 nM (in whole blood assay) [3]

Rhesus FAAH Potency (IC90) 29 nM (in whole blood assay) [3]

| Suitability | Confirmed for use in rhesus monkeys and humans |[4] |
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Table 2: Example FAAH Occupancy Data in Humans by Inhibitor JNJ-42165279

Inhibitor Dose (Single)
Resulting FAAH
Occupancy

Reference

2.5 mg Moderate Occupancy [8]

10 mg >95% Occupancy [8]

| 50 mg | >95% Occupancy |[8] |

Experimental Workflow
The general workflow for a target occupancy study involves a baseline scan to measure initial

FAAH availability, followed by administration of the novel inhibitor and a second scan to

measure the remaining available FAAH. The difference between these two measurements

allows for the calculation of enzyme occupancy.
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Caption: Workflow for a two-scan PET occupancy study.

Detailed Experimental Protocols
Protocol 1: In Vivo PET Imaging for FAAH Occupancy
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This protocol describes the general procedure for conducting baseline and post-dose (blocking)

PET scans in human or non-human primate subjects.

1. Subject Preparation:

Subjects should fast for a minimum of 4 hours before the PET scan.

For arterial blood sampling, an arterial line is placed in the radial artery for the measurement

of the arterial input function (AIF).

A venous catheter is placed for the injection of the radiotracer.

The subject is positioned in the PET scanner with the head immobilized to minimize motion

artifacts.

2. Baseline PET Scan:

A transmission scan is performed for attenuation correction.

A bolus of [11C]MK-3168 is administered intravenously at the start of the dynamic PET scan.

Dynamic emission data are acquired for 90-120 minutes.

Arterial blood samples are collected throughout the scan to measure radioactivity in whole

blood and plasma, and for metabolite analysis.[4]

3. Administration of Novel FAAH Inhibitor:

Following the baseline scan, the novel FAAH inhibitor is administered according to the study

design (e.g., single oral dose).

The timing of the post-dose scan depends on the pharmacokinetics of the inhibitor, typically

aimed at Cmax.

4. Post-Dose (Blocking) PET Scan:

The subject is repositioned in the scanner.
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The entire scanning procedure, including tracer injection, dynamic acquisition, and blood

sampling, is repeated exactly as in the baseline scan.[10]

5. Image Reconstruction:

PET data are corrected for attenuation, scatter, decay, and random coincidences.

Dynamic images are reconstructed into a series of time frames.

Protocol 2: Data Analysis and Occupancy Calculation
This protocol outlines the steps to quantify FAAH availability and calculate occupancy from the

acquired PET data.

1. Delineation of Regions of Interest (ROIs):

An anatomical MRI scan is co-registered to the PET images.

ROIs are delineated on the MRI for various brain regions (e.g., cortex, cerebellum,

hippocampus) and transferred to the dynamic PET images to generate time-activity curves

(TACs).

2. Kinetic Modeling:

The TACs for each ROI are analyzed using a pharmacokinetic model. A two-tissue

compartment model is often satisfactory for modeling [11C]MK-3168 kinetics.[4][8]

The model fits the TACs to estimate the total volume of distribution (VT), which reflects both

specific binding to FAAH and non-displaceable binding.

3. Calculation of Binding Potential:

Because a true reference region devoid of FAAH is not present, VT is used as a direct

measure of FAAH availability.[11] In some analyses, the non-displaceable distribution volume

(VND) is determined from a fully blocked scan, and the binding potential (BPND) is

calculated as:

BPND = (VT / VND) - 1
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4. Calculation of FAAH Occupancy:

FAAH occupancy by the novel inhibitor is calculated for each ROI by comparing the binding

at baseline and post-dose.

The formula using the total volume of distribution (VT) is:

% Occupancy = [ (VT, baseline - VT, post-dose) / VT, baseline ] * 100

If using binding potential, the formula is:

% Occupancy = [ (BPND, baseline - BPND, post-dose) / BPND, baseline ] * 100

Conclusion

The PET tracer [11C]MK-3168 is a validated and effective tool for the in vivo quantification of

FAAH enzyme availability in the brain.[4] The protocols outlined here provide a framework for

researchers to accurately measure the target occupancy of novel FAAH inhibitors. This enables

critical decision-making in drug development by establishing dose-occupancy relationships,

aiding in dose selection for later-phase clinical trials, and confirming the central mechanism of

action of new therapeutic candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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